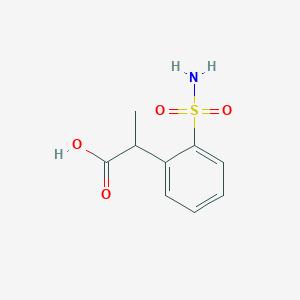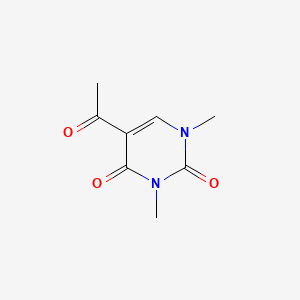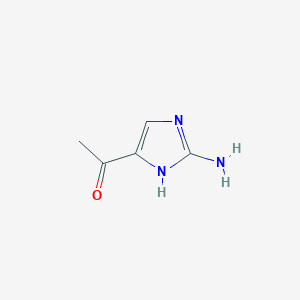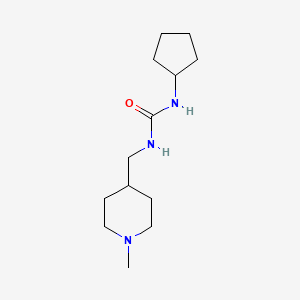
1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol”, piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and assessed for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These studies have explored the compounds' binding affinities for alpha(1)- and alpha(2)-adrenoceptors, demonstrating that certain derivatives exhibit strong antiarrhythmic and antihypertensive activities. The pharmacological effects are suggested to be associated with their alpha-adrenolytic properties, highlighting the role of specific moieties in their activity profile (Malawska et al., 2002).
Chemical Reactivity and Kinetic Studies
Research on the chemical reactivity of related compounds, such as 1-ethoxy-2,4-dinitronaphthalene with pyrrolidine and piperidine, has been conducted to understand their kinetic properties in different stages of reaction. These studies provide insights into the reactivity and structural influence on the rate of formation and decay of σ-adducts, which is crucial for designing compounds with desired reactivity and stability profiles (Fujinuma et al., 1989).
Molecular Design for Near-Infrared Absorbers
Innovative molecular designs incorporating spiro-piperidine units into synthetic bacteriochlorins have been developed to prevent dehydrogenation, enable nitrogen derivatization, and allow for the introduction of auxochromes. These designs aim at tailoring the polarity of near-infrared absorbers, demonstrating the compounds' potential in applications requiring specific spectral properties, such as photodynamic therapy (Reddy et al., 2013).
Stereoselective Synthesis of Heterocycles
The stereoselective synthesis of cis and trans 2,3-disubstituted pyrrolidines and piperidines from γ-oxygenated-α,β-unsaturated sulfones has been explored. This research highlights the methods for achieving desired stereochemistry in the synthesis of heterocyclic compounds, which is critical for the development of pharmaceuticals with specific activity profiles (Carretero et al., 1996).
Electrosynthesis and Functionalization
Studies on the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups have been conducted to understand their electrochemical behavior. This research provides insights into the selective formation of methoxylated products, demonstrating the utility of electrosynthesis in modifying heterocyclic compounds for various applications (Golub & Becker, 2015).
Propiedades
IUPAC Name |
1-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-22-15-4-2-3-5-16(15)23(20,21)18-10-6-13(7-11-18)17-9-8-14(19)12-17/h2-5,13-14,19H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJFTVDAOOVLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexen-1-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2930903.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2930906.png)
![(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930909.png)
![5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2930910.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2930915.png)

![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)

![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)
![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)
